molecular formula C7H17N B089852 Heptylamine CAS No. 111-68-2

Heptylamine

Cat. No.: B089852
CAS No.: 111-68-2
M. Wt: 115.22 g/mol
InChI Key: WJYIASZWHGOTOU-UHFFFAOYSA-N
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Description

Heptylamine, also known as 1-heptanamine, is an organic compound with the molecular formula C7H17N. It is a primary amine with a seven-carbon alkyl chain attached to an amino group. This compound is a colorless liquid with a strong, fishy odor, and it is soluble in water and organic solvents. It is used in various industrial applications, including as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Heptylamine, also known as 1-Aminoheptane, is a simple aliphatic amineIt has been found to interact with certain enzymes and receptors in the body .

Mode of Action

It is known to act as a vasoconstrictor nasal decongestant . This suggests that it may interact with adrenergic receptors, causing vasoconstriction and reducing nasal congestion.

Biochemical Pathways

It is known that amines can participate in a variety of biochemical reactions, including acting as substrates for transaminases and other enzymes involved in amino acid metabolism

Pharmacokinetics

It may undergo metabolism by enzymes such as monoamine oxidase

Result of Action

As a vasoconstrictor nasal decongestant, it likely causes constriction of blood vessels in the nasal passages, reducing swelling and congestion

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and stability. For example, as an amine, this compound can react with acids to form salts, which may alter its properties and effects

Biochemical Analysis

Biochemical Properties

Heptylamine exhibits agonistic activity towards the serotonin 5-HT1A receptor This suggests that it may interact with proteins and enzymes involved in serotonin signaling pathways

Cellular Effects

It has been used as an internal standard in the determination of biogenic monoamines and biogenic diamines by the fluorescence-HPLC method . This suggests that this compound may have some influence on cellular processes related to these biogenic amines.

Molecular Mechanism

It is known to exhibit agonistic activity towards the serotonin 5-HT1A receptor , suggesting that it may bind to this receptor and influence its activity

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylamine can be synthesized through several methods. One common method involves the reduction of heptanenitrile (heptanenitrile is reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon). Another method involves the reaction of heptanal with ammonia in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of heptanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert heptanenitrile to this compound. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Heptylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Heptylamine can be compared with other alkylamines, such as:

This compound is unique in its specific chain length, which influences its solubility, reactivity, and applications in various fields.

Properties

IUPAC Name

heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYIASZWHGOTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130166-51-7
Record name 1-Heptanamine, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7020681
Record name Heptylamine
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Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-68-2
Record name Heptylamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Heptanamine
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Record name Heptylamine
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Record name 1-Heptanamine
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Record name Heptylamine
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Record name Heptylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Heptylamine reversibly inhibits VRACs in a dose-dependent manner, with an IC50 value of 260 μM. [] This inhibition is reduced under hypotonic conditions, suggesting that this compound's diffusion into the membrane contributes to its inhibitory effect. []

A: Phascoline and phascolosomine, two natural guanidine derivatives containing this compound moieties, affect cultured rat cardiac cells. Phascoline (N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine) and phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine) stop cardiac cell beating at concentrations greater than or equal to 10 -3 M. [] This effect is attributed to the amino alcohol or amino ether moiety of the molecule, where the this compound group resides. []

A: this compound, in its protonated form (heptylammonium), blocks basolateral potassium channels in T84 human intestinal crypt epithelia. [] This blockage inhibits cAMP-dependent chloride secretion, a process crucial for intestinal fluid regulation. [] Notably, octylamine exhibits stronger inhibition than this compound in this context. []

ANone: this compound has the molecular formula C7H17N and a molecular weight of 115.22 g/mol.

A: this compound is employed in plasma polymerization to create thin films with tailored surface properties. [, , , ] These films, often referred to as this compound plasma polymers (HApp), can be deposited onto various substrates, including metals, polymers, and ceramics. [, , , ]

A: HApp coatings enhance the hydrophilicity of materials like Ti6Al4V alloy, promoting cell adhesion and proliferation. [] The degree of hydrophilicity can be controlled by adjusting the deposition time during plasma polymerization. [] Additionally, HApp coatings on nanoporous alumina membranes enable control over pore size and surface chemistry, expanding their applications in molecular separation, cell culture, and biosensing. []

A: Yes, this compound plasma polymerization is a promising technique for generating drug-eluting coatings on solid carriers. [, ] This approach has been successfully demonstrated for the controlled release of levofloxacin, an antibiotic. [] The release kinetics of the drug can be modulated by adjusting the thickness of the plasma polymer overlayer. [] Similarly, fluconazole, an antifungal drug, can be incorporated into HApp coatings for sustained release, effectively preventing Candida albicans biofilm formation. []

A: The inclusion of silver nanoparticles within HApp films significantly enhances their antibacterial properties. [] This is achieved by immersing HApp films in silver nitrate solutions, followed by reduction using sodium borohydride. [] The resulting Ag@HApp films exhibit potent antibacterial activity against both Escherichia coli and Staphylococcus aureus. []

A: While this compound itself isn't a catalyst, its presence can influence catalytic processes. For example, the synthesis of N-propargyl-R-2-heptylamine utilizes copper iodide as a catalyst, highlighting the role of metal catalysts in reactions involving this compound. []

A: Oxathis compound analogues with the oxygen atom closer to the alpha-carbon exhibit a more pronounced, albeit reversible, inactivation of MAO B. [] This finding supports the hypothesis that the inductive effect of the oxygen atom plays a crucial role in enzyme inactivation. []

A: Introducing a hydroxyl group at the 6-position of 6-methyl-2-heptylamine diminishes its vasopressor activity but enhances its myocardial stimulant activity. [] The resulting compounds, 6-hydroxy-6-methyl-2-heptylamine and 6-hydroxy-6-methyl-2-heptyl methylamine, exhibit oral activity, increase myocardial contraction force, and increase heart rate. []

A: Increasing the chain length of alkylamines added to C16-C4-C16 results in a more pronounced decrease in the CMC of the gemini surfactant. [] This effect follows the order: octylamine > this compound > hexylamine > pentylamine > butylamine. [] This suggests a synergistic interaction between the gemini surfactant and alkylamines, with longer chain alkylamines exhibiting greater synergism. []

ANone: The provided research primarily focuses on the fundamental chemical and biological interactions of this compound and its derivatives. These aspects, while important for a comprehensive understanding of the compound, are not directly addressed in the provided research papers.

A: In the 1930s, researchers discovered that extracts from mammalian tissues, capable of oxidizing adrenaline, also acted on other amines, including tyramine, tryptamine, and aliphatic amines like isoamylamine and this compound. [] This observation led to the hypothesis that a single oxidase enzyme might be responsible for the oxidation of various amine substrates. [] This finding marked a significant milestone in understanding amine metabolism and paved the way for further research into the specific enzymes involved and their physiological roles.

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